molecular formula C15H16N2O B14384160 2-Cyano-N-(4-methylphenyl)cyclohex-1-ene-1-carboxamide CAS No. 89611-40-5

2-Cyano-N-(4-methylphenyl)cyclohex-1-ene-1-carboxamide

Cat. No.: B14384160
CAS No.: 89611-40-5
M. Wt: 240.30 g/mol
InChI Key: JLGFSVYILXPKLE-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-methylphenyl)cyclohex-1-ene-1-carboxamide is a chemical compound with a unique structure that includes a cyano group, a methylphenyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(4-methylphenyl)cyclohex-1-ene-1-carboxamide typically involves the reaction of 4-methylphenylamine with cyclohex-1-ene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, resulting in the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(4-methylphenyl)cyclohex-1-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Substituted amides or nitriles.

Scientific Research Applications

2-Cyano-N-(4-methylphenyl)cyclohex-1-ene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(4-methylphenyl)cyclohex-1-ene-1-carboxamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one: A related compound with a similar cyclohexene ring structure.

    4-Isopropylcyclohex-2-enone: Another cyclohexene derivative with different substituents.

    Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: A compound with a similar core structure but different functional groups.

Uniqueness

2-Cyano-N-(4-methylphenyl)cyclohex-1-ene-1-carboxamide is unique due to the presence of both a cyano group and a methylphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

89611-40-5

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-cyano-N-(4-methylphenyl)cyclohexene-1-carboxamide

InChI

InChI=1S/C15H16N2O/c1-11-6-8-13(9-7-11)17-15(18)14-5-3-2-4-12(14)10-16/h6-9H,2-5H2,1H3,(H,17,18)

InChI Key

JLGFSVYILXPKLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(CCCC2)C#N

Origin of Product

United States

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